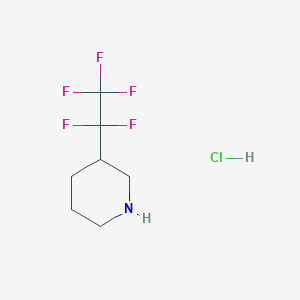

3-(1,1,2,2,2-Pentafluoroethyl)piperidine;hydrochloride

Description

3-(1,1,2,2,2-Pentafluoroethyl)piperidine hydrochloride is a fluorinated piperidine derivative characterized by a saturated six-membered piperidine ring substituted with a pentafluoroethyl (-CF₂CF₃) group at the 3-position. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and chemical research. The pentafluoroethyl group confers high electronegativity and lipophilicity, which may improve blood-brain barrier penetration and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F5N.ClH/c8-6(9,7(10,11)12)5-2-1-3-13-4-5;/h5,13H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKFNVGTERLRMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(C(F)(F)F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2,2-Pentafluoroethyl)piperidine;hydrochloride typically involves the introduction of the pentafluoroethyl group to the piperidine ring. One common method involves the reaction of piperidine with pentafluoroethyl iodide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2,2-Pentafluoroethyl)piperidine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The pentafluoroethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidines, while oxidation can produce piperidinones .

Scientific Research Applications

3-(1,1,2,2,2-Pentafluoroethyl)piperidine;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-(1,1,2,2,2-Pentafluoroethyl)piperidine;hydrochloride involves its interaction with specific molecular targets. The pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

The following table summarizes key structural and functional differences between 3-(1,1,2,2,2-Pentafluoroethyl)piperidine hydrochloride and related compounds:

*Estimated based on analogous structures.

Structural and Functional Analysis

Fluorination Impact :

The target compound’s pentafluoroethyl group provides five fluorine atoms, significantly increasing electronegativity and lipophilicity compared to trifluoromethyl (3F) or single-fluorine analogs. This enhances metabolic stability and may improve CNS penetration, a common trait in fluorinated pharmaceuticals . However, excessive lipophilicity could reduce aqueous solubility, necessitating salt forms (e.g., hydrochloride) for formulation .Substituent Geometry :

Unlike aromatic trifluoromethylphenyl derivatives (e.g., ), the pentafluoroethyl group in the target compound is aliphatic, reducing steric hindrance and allowing greater conformational flexibility. This may alter binding kinetics in biological systems.- Pharmacological Considerations: Paroxetine () demonstrates that substituents like benzodioxole and fluorophenyl are critical for serotonin reuptake inhibition. The absence of such groups in the target compound suggests divergent therapeutic applications, possibly in non-SSRI pathways or as a synthetic intermediate.

Comparative Solubility and Stability : The hydrochloride salt of the target compound improves water solubility, similar to other piperidine salts (e.g., ). However, the dione derivative () highlights how additional polar groups can further modulate solubility, albeit at the cost of reduced membrane permeability.

Biological Activity

3-(1,1,2,2,2-Pentafluoroethyl)piperidine;hydrochloride is a fluorinated piperidine derivative that has garnered interest in various fields such as medicinal chemistry and biochemistry due to its unique structural characteristics and potential biological activities. The incorporation of a pentafluoroethyl group enhances the compound's lipophilicity and stability, which may influence its interactions with biological targets.

The compound is characterized by the following structural features:

- Chemical Formula : CHClFN

- Molecular Weight : 241.62 g/mol

- IUPAC Name : 3-(1,1,2,2,2-pentafluoroethyl)piperidine hydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The pentafluoroethyl group enhances binding affinity to hydrophobic regions in proteins or cell membranes. This interaction can modulate enzyme activities or receptor functions, leading to significant biological effects.

Biological Activity Overview

Research indicates that this compound may exhibit several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against resistant strains of bacteria and fungi.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.

- Cell Viability Modulation : Studies have shown that it can affect cell viability and induce apoptotic pathways in certain cancer cell lines.

Antimicrobial Activity

A study published in Pharmaceutical Research explored the antifungal properties of piperidine derivatives similar to this compound. The derivatives demonstrated significant activity against Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL. The mechanism involved disruption of plasma membrane integrity and induction of apoptosis in fungal cells .

Enzyme Inhibition

Research has indicated that piperidine derivatives can serve as inhibitors for various enzymes. For instance, compounds derived from piperidine have been shown to inhibit pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in metabolic regulation . This inhibition could potentially lead to therapeutic applications in metabolic disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(1,1,2,2,2-Pentafluoroethyl)pyridine | Pyridine Structure | Moderate antimicrobial activity |

| 4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid | Benzoic Acid Structure | Anti-inflammatory properties |

| 2-(1,1,2,2,2-Pentafluoroethyl)morpholine | Morpholine Structure | Neuroprotective effects |

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 3-(1,1,2,2,2-Pentafluoroethyl)piperidine hydrochloride?

The synthesis of fluorinated piperidine derivatives typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, similar compounds like 2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride require precise solvent selection (e.g., ethanol or toluene) and catalysts to achieve high yields . Optimizing reaction conditions (e.g., temperature, stoichiometry) is critical due to the electron-withdrawing nature of the pentafluoroethyl group, which may slow reaction kinetics. Purification via recrystallization or column chromatography is often necessary to isolate the hydrochloride salt form .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm the piperidine ring structure and substituent positions (e.g., H, C, and F NMR) .

- Mass Spectrometry (LC-MS/HRMS) : For molecular weight verification and fragmentation pattern analysis .

- X-ray Crystallography : To resolve stereochemistry, though this requires high-purity crystals .

- Elemental Analysis : To validate the hydrochloride salt stoichiometry (e.g., Cl content) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to moisture, as hydrochloride salts are hygroscopic .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to mitigate inhalation risks. Incompatible with strong oxidizers; avoid contact with metals .

Q. What are the stability profiles under varying pH and temperature conditions?

Piperidine derivatives generally exhibit stability in neutral to slightly acidic conditions. However, the pentafluoroethyl group may increase susceptibility to hydrolysis under strongly basic conditions. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) are recommended to assess decomposition pathways .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the pentafluoroethyl group in this compound?

Computational methods (DFT calculations) can predict electron density distribution and reactive sites. Experimental approaches include:

Q. How should researchers address contradictions in spectral or biological activity data?

- Spectral Discrepancies : Compare experimental NMR shifts with simulated data (e.g., using ACD/Labs or ChemDraw). Cross-validate with 2D NMR (COSY, HSQC) .

- Biological Variability : Conduct dose-response assays across multiple cell lines to distinguish compound-specific effects from assay artifacts. For example, opioid-like activity in piperidine derivatives may require receptor-binding studies (e.g., μ-opioid receptor assays) .

Q. What strategies are effective for identifying pharmacological targets of this compound?

Q. How can environmental impact assessments guide disposal protocols?

- Ecototoxicity : Model bioaccumulation potential using logP values (estimated at ~2.5 for similar fluorinated piperidines). The compound’s low soil mobility reduces groundwater contamination risks .

- Degradation Studies : Test photocatalytic degradation (e.g., TiO/UV) to identify breakdown products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.